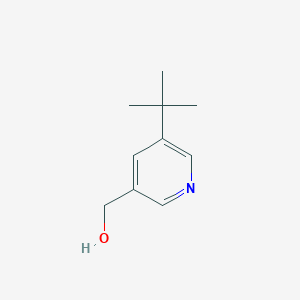
dimagnesium;pentane;dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimagnesium;pentane;dibromide, also known as pentamethylenebis(magnesium bromide), is an organomagnesium compound with the molecular formula C5H10Br2Mg2. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically found in a solution with tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimagnesium;pentane;dibromide can be synthesized through the reaction of magnesium metal with 1,5-dibromopentane in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:
Mg+Br-(CH2)5-Br→Br-Mg-(CH2)5-Mg-Br
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where magnesium turnings are reacted with 1,5-dibromopentane in THF. The reaction mixture is stirred and heated to facilitate the formation of the Grignard reagent. The product is then purified through distillation or crystallization to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dimagnesium;pentane;dibromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can replace halogens in organic molecules.
Coupling Reactions: It participates in coupling reactions to form larger carbon chains.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent
Eigenschaften
Molekularformel |
C5H10Br2Mg2 |
|---|---|
Molekulargewicht |
278.55 g/mol |
IUPAC-Name |
dimagnesium;pentane;dibromide |
InChI |
InChI=1S/C5H10.2BrH.2Mg/c1-3-5-4-2;;;;/h1-5H2;2*1H;;/q-2;;;2*+2/p-2 |
InChI-Schlüssel |
BHNGKNROBJWJDN-UHFFFAOYSA-L |
Kanonische SMILES |
[CH2-]CCC[CH2-].[Mg+2].[Mg+2].[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dimethyl-7,8-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyridazin-4(6H)-one](/img/structure/B8740558.png)

![4-Chloro-3-phenylthieno[2,3-b]pyridine](/img/structure/B8740572.png)
![6-iodo-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B8740592.png)










